molecular formula C13H9BrClNO B6285964 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol;  >90% CAS No. 1337968-98-5

4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%

Cat. No.: B6285964
CAS No.: 1337968-98-5
M. Wt: 310.57 g/mol
InChI Key: JTZYREHINFJETQ-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol (hereafter referred to as Compound A) is a Schiff base derivative characterized by a brominated phenol core and a 2-chlorophenylimine group. Its molecular formula is C₁₃H₉BrClNO, with a molecular weight of 318.58 g/mol. The compound is synthesized via condensation of 4-bromo-2-hydroxybenzaldehyde with 2-chloroaniline, forming an imine linkage (E-configuration) . The presence of halogen substituents (Br and Cl) enhances its electron-withdrawing properties, making it suitable for coordination chemistry and sensor applications .

Properties

IUPAC Name

4-bromo-2-[(2-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZYREHINFJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425250
Record name Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89046-29-7
Record name Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol, a compound featuring both bromine and chlorine substituents, has garnered attention in various fields including medicinal chemistry and biochemical research. Its unique structure allows it to interact with biological systems in specific ways, which can be leveraged for therapeutic applications.

The molecular formula for 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is C₁₃H₉BrClNO, with a molecular weight of approximately 324.60 g/mol. The compound exhibits a phenolic structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₉BrClNO
Molecular Weight324.60 g/mol
IUPAC Name4-bromo-2-[(2-chlorophenyl)methyliminomethyl]phenol
Melting PointNot specified

The biological activity of 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is primarily attributed to its ability to form covalent bonds with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor function, thereby influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors, potentially affecting signal transduction.
  • Antioxidant Activity : The phenolic structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that halogenated phenols exhibit antibacterial properties. The presence of bromine and chlorine in this compound may enhance its efficacy against various bacterial strains .
  • Anticancer Potential : Some derivatives of phenolic compounds have demonstrated cytotoxic effects on cancer cell lines. The specific interactions of this compound with cancer-related targets warrant further investigation .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting that this compound could also exhibit such effects through modulation of inflammatory pathways .

Study on Antimicrobial Properties

A study published in PubMed explored the antimicrobial effects of halogenated phenols, including derivatives similar to 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Research on Anticancer Effects

Another research article investigated the cytotoxic effects of various phenolic compounds on human cancer cell lines. The study found that certain derivatives displayed potent anticancer activity by inducing apoptosis in cancer cells . This suggests that 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol may possess similar properties.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol serves as a valuable reagent in organic synthesis. It is particularly useful for the formation of imine bonds and other functional groups. The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduced using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the bromine or chlorine positions, allowing for the introduction of different functional groups.

Biological Applications

Biochemical Assays

The compound is utilized in biochemical assays to study protein interactions and modifications. Its phenolic structure enhances its solubility in organic solvents, making it suitable for various biological applications. Notably, it has been investigated for its potential antimicrobial properties and interaction with biological targets:

  • Antimicrobial Studies : Research indicates that Schiff bases derived from similar compounds exhibit significant antimicrobial activity against various pathogens .
  • Binding Affinity Studies : Investigations into its binding affinity with enzymes or receptors are crucial for understanding its role in medicinal chemistry and drug design .

Medicinal Chemistry

Therapeutic Potential

Research has focused on the therapeutic effects of 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol, particularly in drug development. The compound's unique structure allows it to interact with specific molecular targets, which can lead to changes in their activity or function:

  • Drug Development : Its potential as a lead compound in developing new pharmaceuticals is under investigation, especially concerning its biological activity against cancer cells and other diseases.

Industrial Applications

Chemical Intermediates

In industrial settings, 4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is used as a precursor for various chemical intermediates. Its applications extend to:

  • Catalysis : As a ligand for metal ions, it can create catalysts for diverse chemical reactions.
  • Production Processes : Employed in manufacturing processes where specific chemical transformations are required.

Case Studies and Research Findings

Several studies have explored the synthesis and application of Schiff bases related to this compound:

  • Synthesis and Characterization : Research has demonstrated effective synthesis methods involving the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-chlorobenzylamine under specific conditions.
  • Fluorescence Properties : Studies on related Schiff bases have shown their fluorescence properties, indicating potential applications in sensing technologies .
  • Antimicrobial Activity : A study highlighted the antimicrobial potentials of Schiff base ligands derived from similar structures, suggesting promising applications in medical fields .

Comparison with Similar Compounds

Halogen-Substituted Phenol Derivatives

Halogenation significantly impacts physicochemical properties. Comparisons include:

Compound Name Substituents Melting Point (°C) Solubility (mg/mL) Reference
4-Bromo-2-chlorophenol Br at C4, Cl at C2 45–48 1.2 (water)
4-Bromo-2-ethylphenol Br at C4, ethyl at C2 62–64 0.8 (water)
Compound A Br at C4, imine at C2 158–160 (decomposes) <0.1 (water)
  • 4-Bromo-2-ethylphenol: The ethyl group increases hydrophobicity, reducing solubility compared to Compound A.
  • Compound A: The imine group enables chelation with transition metals (e.g., Cu²⁺, Zn²⁺), but low solubility necessitates organic solvents (e.g., DMSO, ethanol) for reactions .

Schiff Bases with Varied Aromatic Substituents

Substituents on the imine phenyl ring modulate electronic and steric effects:

Compound Name Imine Substituent Key Feature Application Reference
4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)imino]phenol 2-Fluoro-5-nitrophenyl Strong electron-withdrawing groups Catalysis, explosives detection
2-Bromo-4-chloro-6-[(E)-(4-diethylaminophenyl)imino]phenol 4-Diethylaminophenyl Electron-donating group pH-sensitive sensors
Compound A 2-Chlorophenyl Moderate electron-withdrawing effect Metal complexation
  • Nitro- and Fluoro-Substituted Analogues : The nitro group in the 5-position enhances redox activity, making such compounds useful in electrochemical sensors. However, nitro groups may reduce thermal stability .
  • Diethylamino-Substituted Analogue: The amino group increases electron density, improving fluorescence but reducing stability in acidic conditions. Compound A’s chloro group provides a balance between electron withdrawal and steric effects, favoring stable complex formation .

Metal Complexation Studies

Compound A forms stable complexes with transition metals, as shown in Table 3:

Metal Ion Log β (Stability Constant) Ligand Reference
Cu²⁺ 12.3 ± 0.2 Compound A
Zn²⁺ 9.8 ± 0.3 Compound A
Cu²⁺ 10.1 ± 0.1 HL2
  • Compound A exhibits higher stability constants than HL2 due to the synergistic effect of Br and Cl substituents, which enhance ligand-field stabilization .

Crystallographic Insights

  • Compound A adopts a non-planar conformation due to steric clash between the 2-chlorophenyl group and phenol ring (torsion angle: 15.2°). This contrasts with planar structures in nitro-substituted analogues (e.g., torsion angle < 5° in ’s compound) .
  • Hydrogen bonding networks in Compound A involve O–H···N interactions (2.65 Å), stabilizing the crystal lattice .

Preparation Methods

Bromination of 2-Hydroxybenzaldehyde Derivatives

The synthesis of 4-bromo-2-hydroxybenzaldehyde serves as the foundational step for subsequent Schiff base formation. Patent CN117142931A details a regioselective bromination method using magnesium chloride (MgCl₂) and triethylamine (Et₃N) as catalysts. In this protocol, 2-hydroxybenzaldehyde (compound 1) reacts with bromine in dichloromethane at 0–5°C, achieving 92% yield and 98% regioselectivity for the 4-bromo isomer. The MgCl₂-Et₃N system facilitates electrophilic aromatic substitution by polarizing Br₂, directing bromination to the para position relative to the hydroxyl group.

Table 1: Bromination Conditions and Outcomes

ParameterValue/Range
Temperature0–5°C
CatalystMgCl₂ (5 mol%)
BaseEt₃N (1.2 equiv)
SolventDichloromethane
Reaction Time4 hours
Yield92%
Regioselectivity98% para-bromination

Schiff Base Formation via Condensation Reaction

Reaction of 4-Bromo-2-Hydroxybenzaldehyde with 2-Chloroaniline

The target Schiff base is synthesized through acid-catalyzed condensation. A representative procedure involves refluxing equimolar amounts of 4-bromo-2-hydroxybenzaldehyde and 2-chloroaniline in anhydrous ethanol with glacial acetic acid (0.5 mol%) for 6–8 hours. The acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity and facilitating nucleophilic attack by the amine.

Critical Parameters:

  • Solvent: Ethanol balances solubility and reflux temperature (78°C). Alternatives like methanol reduce reaction time but may lower yields due to byproduct formation.

  • Catalyst: Acetic acid outperforms Lewis acids (e.g., ZnCl₂) in minimizing hydrolysis of the imine bond.

  • Stoichiometry: A 1:1 aldehyde-to-amine ratio prevents unreacted starting material from contaminating the product.

Isolation and Purification

Post-reaction, the mixture is cooled to 4°C to precipitate the Schiff base. Crude product is filtered and recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate 4:1), though this step is often omitted in large-scale synthesis due to cost.

Table 2: Optimization of Condensation Conditions

ParameterOptimal ValuePurity Impact
Reaction Time7 hours<2% unreacted aldehyde
Temperature78°C (reflux)95% conversion
Catalyst Loading0.5 mol% AcOHMinimizes hydrolysis
RecrystallizationEthanol/water (3:1)91% recovery

Analytical Validation of Purity and Structure

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms >90% purity by area normalization. Key impurities include:

  • Z-isomer of Schiff base (3–5%): Forms due to incomplete E-selectivity during condensation.

  • 4,6-Dibromo-2-hydroxybenzaldehyde (≤1%): Arises from overbromination in step 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits diagnostic signals:

  • δ 13.21 (s, 1H, phenolic -OH),

  • δ 8.92 (s, 1H, imine -CH=N),

  • δ 7.82–7.25 (m, 6H, aromatic protons).
    The absence of peaks at δ 9.8–10.2 confirms complete aldehyde consumption.

Melting Point and Elemental Analysis

Consistent melting points (mp 148–150°C) and elemental composition (C₁₃H₉BrClNO₂: C 45.32%, H 2.63%, N 4.06%) further validate batch-to-batch reproducibility.

Challenges in Scalability and Byproduct Mitigation

Regioselectivity in Bromination

Despite high para-selectivity, small amounts of 6-bromo-2-hydroxybenzaldehyde (≤2%) form during bromination. This impurity co-crystallizes with the target aldehyde, necessitating fractional distillation (bp 145–147°C at 15 mmHg) for removal.

E/Z Isomerization in Schiff Base Formation

The thermodynamic stability of the E-isomer dominates under reflux conditions, but rapid cooling post-reaction is critical to prevent Z-isomer formation. Adding molecular sieves (4Å) to absorb water shifts equilibrium toward imine formation, reducing Z-isomer content to <3%.

Industrial-Scale Adaptations

Continuous Flow Bromination

Adopting continuous flow reactors for step 1 improves heat dissipation, enabling bromine addition at 5–10°C without external cooling. This reduces reaction time to 1.5 hours while maintaining 90% yield.

Solvent Recycling

Ethanol from recrystallization is recovered via distillation, reducing waste. Process mass intensity (PMI) decreases from 12.4 to 8.6 kg/kg when implementing solvent recycle loops.

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve reaction rates but require careful drying to avoid hydrolysis.
  • Temperature : Excessive heat can lead to side reactions (e.g., oxidation of the phenol group).
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes unreacted starting materials.

Reference : Analogous Schiff base syntheses and purification strategies are detailed in studies on structurally related imino-phenol derivatives .

Advanced: How can computational chemistry predict the reactivity and stability of this compound under varying reaction conditions?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can:

  • Evaluate electronic properties : HOMO-LUMO gaps predict redox behavior and nucleophilic/electrophilic sites.
  • Simulate reaction pathways : Transition state analysis for hydrolysis or photodegradation, particularly of the imino bond.
  • Solvent effects : COSMO-RS models assess solubility and stability in different solvents.

Example : The ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., predicting optimal pH for Schiff base stability) .

Basic: What spectroscopic techniques confirm the structure and E-configuration of the imino group?

Methodological Answer:

  • 1H NMR : The imino proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Coupling with aromatic protons confirms regiochemistry.
  • FTIR : A sharp C=N stretch near 1600–1650 cm⁻¹ and a broad O-H stretch (~3400 cm⁻¹) validate the structure.
  • X-ray crystallography : Definitive proof of the E-configuration via bond angle analysis (C=N bond length ~1.28 Å).

Reference : X-ray data for analogous compounds (e.g., 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol) confirm the E-configuration . NIST databases provide benchmark spectral data for validation .

Advanced: How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved experimentally?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Accurately determines melting points by analyzing thermal transitions.
  • Solubility studies : Use the shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and chloroform.
  • Cross-validation : Compare results with high-purity standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Example : Conflicting solubility data may arise from polymorphic forms. Powder XRD can identify crystalline phases affecting solubility.

Basic: What impurities are common in this compound’s synthesis, and how are they identified/removed?

Methodological Answer:
Common Impurities :

  • Unreacted 2-chloroaniline (detected via GC-MS).
  • Oxidation byproducts (e.g., quinone derivatives, identified by LC-MS).

Q. Mitigation Strategies :

  • HPLC with UV detection : Quantify impurities using a C18 column (acetonitrile/water mobile phase).
  • Recrystallization : Ethanol/water mixtures preferentially dissolve impurities due to polarity differences.

Reference : Mass spectral data for analogous brominated phenols guide impurity profiling .

Advanced: What mechanistic insights exist for this compound’s role as a ligand in coordination chemistry?

Methodological Answer:

  • Donor sites : Phenolic oxygen (hard base) and imino nitrogen (soft base) enable diverse metal coordination (e.g., Cu(II), Fe(III)).
  • Steric effects : The 2-chlorophenyl group creates steric hindrance, favoring monodentate over bidentate binding.
  • Electronic effects : Electron-withdrawing bromine and chlorine substituents enhance Lewis acidity at the metal center.

Q. Experimental Validation :

  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • Magnetic susceptibility : Assess metal complex geometry (e.g., octahedral vs. square planar).

Reference : Studies on brominated Schiff base ligands highlight similar coordination behavior .

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